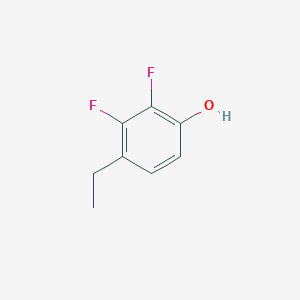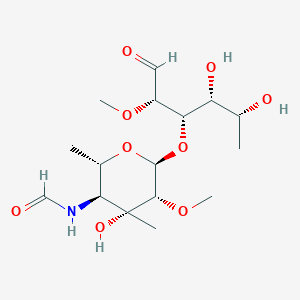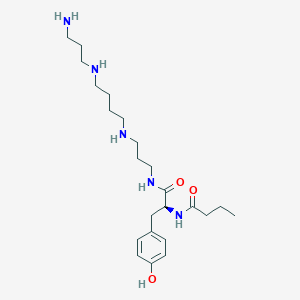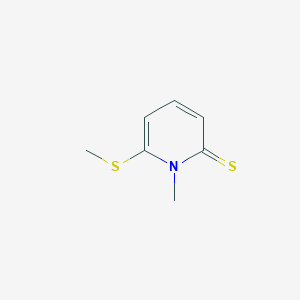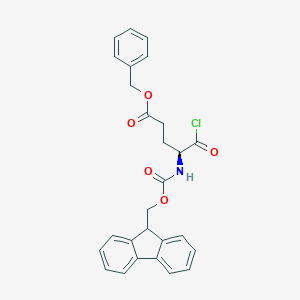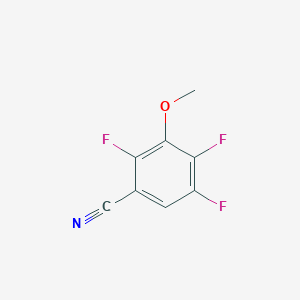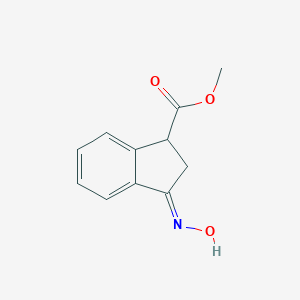
Methyl3-hydroxyiminoindan-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl3-hydroxyiminoindan-1-carboxylate, also known as MHI-1, is a small molecule inhibitor that has shown promise in cancer research. It was first identified as a potential inhibitor of the protein MELK (Maternal Embryonic Leucine Zipper Kinase), which is overexpressed in many types of cancer.
Mecanismo De Acción
Methyl3-hydroxyiminoindan-1-carboxylate is believed to work by inhibiting the activity of MELK, which is involved in cell proliferation, survival, and differentiation. MELK is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
Efectos Bioquímicos Y Fisiológicos
Methyl3-hydroxyiminoindan-1-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to decrease the expression of genes involved in cancer cell survival and proliferation. In addition, Methyl3-hydroxyiminoindan-1-carboxylate has been shown to decrease the levels of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl3-hydroxyiminoindan-1-carboxylate in lab experiments is its specificity for MELK, which reduces the likelihood of off-target effects. However, Methyl3-hydroxyiminoindan-1-carboxylate has also been shown to have limited solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on Methyl3-hydroxyiminoindan-1-carboxylate. One area of interest is the development of more potent and selective inhibitors of MELK. Another area of interest is the investigation of Methyl3-hydroxyiminoindan-1-carboxylate in combination with other cancer therapies, such as immunotherapy or targeted therapy. Finally, there is potential for the use of Methyl3-hydroxyiminoindan-1-carboxylate in other disease areas, such as neurodegenerative diseases.
Métodos De Síntesis
Methyl3-hydroxyiminoindan-1-carboxylate can be synthesized using a multi-step process starting with commercially available starting materials. The key step involves the formation of a hydroxyimino group on an indanone scaffold, followed by the addition of a methyl ester group.
Aplicaciones Científicas De Investigación
Methyl3-hydroxyiminoindan-1-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its potential as a cancer therapeutic, Methyl3-hydroxyiminoindan-1-carboxylate has also been investigated for its potential to treat other diseases, such as Alzheimer's disease.
Propiedades
Número CAS |
111634-90-3 |
|---|---|
Nombre del producto |
Methyl3-hydroxyiminoindan-1-carboxylate |
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
methyl (3E)-3-hydroxyimino-1,2-dihydroindene-1-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(13)9-6-10(12-14)8-5-3-2-4-7(8)9/h2-5,9,14H,6H2,1H3/b12-10+ |
Clave InChI |
OMGZOHFJDXEXSS-ZRDIBKRKSA-N |
SMILES isomérico |
COC(=O)C1C/C(=N\O)/C2=CC=CC=C12 |
SMILES |
COC(=O)C1CC(=NO)C2=CC=CC=C12 |
SMILES canónico |
COC(=O)C1CC(=NO)C2=CC=CC=C12 |
Sinónimos |
1H-Indene-1-carboxylicacid,2,3-dihydro-3-(hydroxyimino)-,methylester,(E)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



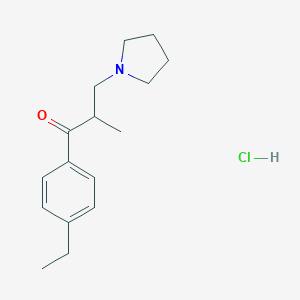
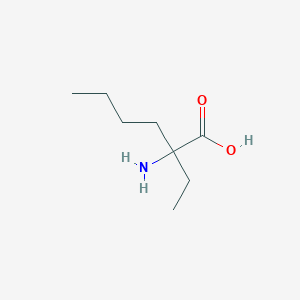
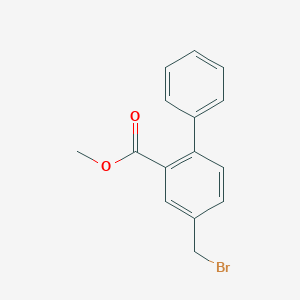
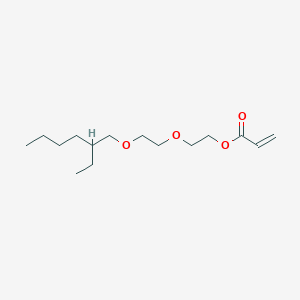
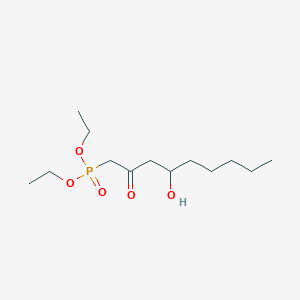
![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)
![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)
